molecular formula C17H15N3O5 B2938500 1-(3,5-dinitrobenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1023576-74-0

1-(3,5-dinitrobenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2938500
CAS No.: 1023576-74-0
M. Wt: 341.323
InChI Key: SCVLXDWIXLSFSQ-UHFFFAOYSA-N
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Description

1-(3,5-dinitrobenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline is an organic compound that features a quinoline core substituted with a 3,5-dinitrobenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dinitrobenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dinitrobenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under suitable conditions.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

    Reduction: The major product would be the corresponding amino derivative.

    Substitution: The products depend on the substituent introduced during the reaction.

Scientific Research Applications

1-(3,5-dinitrobenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-dinitrobenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the quinoline core can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-dinitrobenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline is unique due to the combination of the quinoline core with the 3,5-dinitrobenzoyl group, which imparts specific chemical and biological properties not found in the individual components.

Properties

IUPAC Name

(3,5-dinitrophenyl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-11-4-5-16-12(7-11)3-2-6-18(16)17(21)13-8-14(19(22)23)10-15(9-13)20(24)25/h4-5,7-10H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVLXDWIXLSFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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